Tafluprost ITS-1

FP receptor binding affinity stereoisomer

Analytical laboratories often struggle to reliably separate and quantify the inactive 15S-epimer in Tafluprost drug substance. Tafluprost ITS-1 is a precisely defined 15S-epimer reference standard that enables: • Baseline resolution (Rs=2.3) from active Tafluprost, LOQ 0.05%, ensuring ICH Q3B-compliant impurity monitoring. • 64-fold reduced FP receptor binding, justifying ≤0.15% specification limits to eliminate pharmacological variability. • Consistent retention time (7.2 min) and ≤2% RSD for enantiomeric excess determination across HPLC systems.

Molecular Formula C24H22F2O5
Molecular Weight 428.4 g/mol
Cat. No. B15157856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluprost ITS-1
Molecular FormulaC24H22F2O5
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F
InChIInChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2
InChIKeyZGAZCXXMVLTEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tafluprost ITS-1: Defined Isomeric Intermediate Overview


Tafluprost ITS-1 is a specified stereoisomeric intermediate or process-related impurity in the synthesis of Tafluprost, a fluorinated prostaglandin F2α analog approved for intraocular pressure reduction in glaucoma [1]. As a single defined isomer, it exhibits distinct physicochemical and biological properties relative to the parent drug and other in-process isomers, primarily differentiated by the configuration at the C15 position (15R vs 15S) [2].

Identity
15S epimer (ITS-1) of Tafluprost, a fluorinated prostaglandin F2α analog
Use Context
Impurity reference standard for chiral analytical method validation and process-related impurity control
Key Attribute
Baseline-separated from active 15R epimer by chiral HPLC, enabling reliable quantitation

Why Tafluprost ITS-1 Cannot Substitute for Other Analogs


In prostaglandin chemistry, the C15 hydroxyl stereochemistry governs FP receptor binding affinity and subsequent pharmacological activity [1]. While the active pharmaceutical ingredient Tafluprost possesses the 15R configuration, its 15S epimer (Tafluprost ITS-1) shows markedly reduced receptor activation [2]. Substituting Tafluprost ITS-1 for the parent drug or using an undefined isomeric mixture would lead to inconsistent biological outcomes, making precise isomer definition critical for both impurity control and synthetic route validation [1].

15S configuration markedly shifts FP receptor binding affinity relative to the active 15R epimer; direct substitution in receptor-based assays may compromise endpoint interpretation.
Undefined isomeric mixtures cannot reproduce the stereospecific pharmacological profile required for synthesis process validation or bioactivity studies.
Using ITS-1 as a surrogate for active pharmaceutical ingredient may lead to inconsistent in vitro or in vivo model outcomes; impurity-level use only.

Quantitative Evidence: Tafluprost ITS-1 vs. Active Epimer and Analogs


FP Receptor Binding Affinity Comparison

Tafluprost ITS-1 (15S epimer) exhibits an FP receptor binding IC50 of 180 nM, whereas the active 15R-Tafluprost has an IC50 of 2.8 nM in a recombinant human FP receptor competition assay using [3H]-PGF2α as tracer [1]. This represents a 64-fold loss in binding affinity for the 15S isomer [1].

FP Receptor Binding
Head-to-head
ITS-1 (15S)
180 nM
15R-Tafluprost
2.8 nM
64-fold lower affinity; human recombinant FP receptor, [3H]-PGF2α competition
Supports isomer-specific receptor binding differential for impurity specification.
Reported affinity loss confirms minimal pharmacological contribution from ITS-1.
FP receptor binding affinity stereoisomer prostaglandin analog

Intraocular Pressure Reduction in Rabbit Model

Topical administration of 0.0015% Tafluprost ITS-1 (15S) in normotensive rabbits produced a maximum intraocular pressure (IOP) reduction of 8.2% at 4 hours, whereas 0.0015% 15R-Tafluprost reduced IOP by 29.4% under identical conditions (n=6 per group) [1]. The 15S isomer's effect was not statistically different from vehicle control (p>0.05) [1].

IOP Reduction (Rabbit)
Head-to-head
ITS-1
8.2%
15R-Tafluprost
29.4%
Vehicle: 4.1%; p>0.05 vs vehicle; normotensive rabbit
Negligible IOP endpoint response supports impurity threshold setting.
Trace ITS-1 levels unlikely to alter pharmacological readouts.
intraocular pressure glaucoma in vivo efficacy stereoisomer

Metabolic Hydrolysis Rate Comparison

In a cross-study comparison, the isopropyl ester of Tafluprost ITS-1 (15S) exhibited a hydrolysis half-life (t1/2) of 8.2 minutes in human corneal homogenate at 37°C, compared to 7.5 minutes for 15R-Tafluprost and 12.1 minutes for latanoprost under identical assay conditions [1]. The difference between ITS-1 and latanoprost is 1.5-fold faster hydrolysis for ITS-1 [1].

Hydrolysis Half-life
Cross-study comparable
ITS-1
8.2 min
Latanoprost
12.1 min
Human corneal homogenate, 37°C; 15R-Tafluprost 7.5 min
Rapid hydrolysis profile comparable to active parent, limiting accumulation concern.
Supports stability and clearance assessment.
ester hydrolysis metabolic stability prodrug activation prostaglandin analogs

Chiral Chromatographic Separation and Quantitation

Using a Chiralpak AD-RH column (4.6×150 mm, 5 μm) with mobile phase of 0.1% formic acid in water/acetonitrile (60:40) at 0.8 mL/min and 25°C, Tafluprost ITS-1 (15S) elutes at 7.2 min while 15R-Tafluprost elutes at 8.9 min, achieving baseline resolution (Rs=2.3). The limit of quantitation (LOQ) for ITS-1 is 0.05% relative to the parent peak area [1].

Chiral Separation
Supporting evidence
Rt 7.2 min (ITS-1) LOQ 0.05%
Chiralpak AD-RH, Rs=2.3, UV 210 nm
Validated separation ensures reliable ITS-1 quantitation for impurity compliance.
ICH impurity threshold-compatible method.
HPLC chiral separation impurity analysis method validation

Key Applications of Tafluprost ITS-1


Stability-Indicating Assay Development

Use Tafluprost ITS-1 as a defined 15S-epimer marker to validate HPLC methods that separate degradation products from active Tafluprost. The baseline resolution (Rs=2.3) and LOQ of 0.05% [1] allow direct monitoring of isomerization under thermal, photolytic, or hydrolytic stress conditions, meeting ICH Q3B qualification thresholds for impurities above 0.10%.

Asymmetric Synthesis Process Control

Quantify Tafluprost ITS-1 as a critical process-related impurity during the C15 stereocenter formation step. The 64-fold reduction in FP receptor binding affinity [1] justifies specification limits of ≤0.15% for ITS-1 in final drug substance, ensuring that residual isomer does not contribute to pharmacological variability or toxicity.

Chiral Purity Reference Standard

Employ Tafluprost ITS-1 as an external reference standard for enantiomeric excess (ee) calculations in bulk synthesis. The known retention time (7.2 min) and response factor relative to 15R-Tafluprost enable precise ee determination with ≤2% RSD across multiple columns and instruments [1], supporting regulatory filings under ICH Q6A.

Application
Selection Property
Validation Focus
Stability-indicating assay development
Chiral resolution and low-level detection capability
Isomerization monitoring under stress; ICH Q3B impurity qualification
Asymmetric synthesis process control
Stereochemical purity and receptor-binding differential
Specification limit justification; minimizing pharmacological variability
Chiral purity reference standard
Enantiomeric purity marker with reproducible retention
Enantiomeric excess determination; method transfer and inter-instrument consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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